Cas no 24533-72-0 (Pyropheophorbide-a)
Pyropheophorbide-a Chemical and Physical Properties
Names and Identifiers
-
- 3-Phorbinepropanoicacid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
- Pyropheophorbide-a
- 31,32-didehydrophytochlorin
- AG-E-73251
- CHEBI:48398
- CHEMBL1807359
- CHEMBL520220
- CTK8G2687
- pyrophaeophorbide a
- PYROPHEOPHORBIDE
- pyro-pheophorbide a
- pyro-pheophorbide a acid
- SureCN378992
- PpaPpa
- 24533-72-0
- 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
- pyrophaeophorbide
- 3-(ethyl-tetramethyl-oxo-vinyl-[?]yl)propanoic acid
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S)-
- 3-[(3S,4S)-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbin-3-yl]propanoic acid
- JUDGRMABQJKRPW-UWJYYQICSA-N
- Q27121183
- HY-128973
- IEGUQQKIFBYXLG-UWJYYQICSA-N
- 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S-trans)-
- F87241
- CS-0102957
- C18064
- AKOS040744355
- J-015556
- DTXSID901315902
- (3S-trans)-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid
- BDBM50569289
- Pyropheophorbide alpha
- SCHEMBL378992
- Pyropheophorbide a
- Ppa
- SCHEMBL15685040
- CHEBI:172733
- Pyropheophorbide-alpha
- SCHEMBL8065235
- FT-0697012
- NSC778200
- NSC-778200
- 3-(16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid
- 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, 9CI
- BCP10888
- Pyrophaeophorbid A
- 3-[(1Z,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid
-
- MDL: MFCD28975785
- Inchi: 1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/b25-12-,27-13-,28-14-,32-22-/t17-,21-/m0/s1
- InChI Key: FDKRLXBXYZKWRZ-HASICPNOSA-N
- SMILES: OC1=C2C(C)=C3C=C4C(CC)=C(C)C(C=C5C(C=C)=C(C)C(C=C6[C@@H](C)[C@H](CCC(=O)O)C(=C(C2=N3)C1)N6)=N5)=N4 |t:6,14,22,32|
Computed Properties
- Exact Mass: 534.263
- Monoisotopic Mass: 534.263
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 40
- Rotatable Bond Count: 5
- Complexity: 989
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112A^2
- Surface Charge: 0
- Tautomer Count: 1001
- XLogP3: 5.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.32
- Boiling Point: 1006.359°C at 760 mmHg
- Flash Point: 562.426°C
- Refractive Index: 1.643
- PSA: 110.67000
- LogP: 4.13980
- Solubility: Not determined
Pyropheophorbide-a Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Storage Condition:Please store the product under the recommended condition sin the description
Pyropheophorbide-a Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-128973-10mM*1mLinDMSO |
Pyropheophorbide-a |
24533-72-0 | ≥98.0% | 10mM*1mLinDMSO |
¥650 | 2023-07-26 | |
| MedChemExpress | HY-128973-5mg |
Pyropheophorbide-a |
24533-72-0 | ≥98.0% | 5mg |
¥500 | 2024-07-20 | |
| MedChemExpress | HY-128973-10mg |
Pyropheophorbide-a |
24533-72-0 | ≥98.0% | 10mg |
¥800 | 2024-07-20 | |
| MedChemExpress | HY-128973-25mg |
Pyropheophorbide-a |
24533-72-0 | ≥98.0% | 25mg |
¥1750 | 2024-07-20 | |
| MedChemExpress | HY-128973-50mg |
Pyropheophorbide-a |
24533-72-0 | ≥98.0% | 50mg |
¥2900 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PPa-100mg |
Pyropheophorbide-a |
24533-72-0 | ~95% | 100mg |
8786CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PPa-50mg |
Pyropheophorbide-a |
24533-72-0 | ~95% | 50mg |
5058CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PPa-10mg |
Pyropheophorbide-a |
24533-72-0 | ~95% | 10mg |
1288CNY | 2021-05-08 | |
| Frontier Specialty Chemicals | PPa-10 mg |
Pyropheophorbide-a |
24533-72-0 | 10mg |
$ 54.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | PPa-50 mg |
Pyropheophorbide-a |
24533-72-0 | 50mg |
$ 100.00 | 2022-11-04 |
Pyropheophorbide-a Suppliers
Pyropheophorbide-a Related Literature
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Guanghui Tan,Wenting Li,Jianjun Cheng,Zhiqiang Wang,Shuquan Wei,Yingxue Jin,Changhong Guo,Fengyu Qu Photochem. Photobiol. Sci. 2016 15 1567
-
Marina K. Kuimova,Manpreet Bhatti,Mahendra Deonarain,Gokhan Yahioglu,James A. Levitt,Ioanna Stamati,Klaus Suhling,David Phillips Photochem. Photobiol. Sci. 2007 6 933
-
Thomas Breitenbach,Peter R. Ogilby,John D. C. Lambert Photochem. Photobiol. Sci. 2010 9 1621
-
Jianjun Cheng,Guanghui Tan,Wenting Li,Hongyue Zhang,Xiaodan Wu,Zhiqiang Wang,Yingxue Jin New J. Chem. 2016 40 8522
-
Jianjun Cheng,Guanghui Tan,Wenting Li,Jinghua Li,Zhiqiang Wang,Yingxue Jin RSC Adv. 2016 6 37610
Additional information on Pyropheophorbide-a
Exploring Pyropheophorbide-a (CAS No. 24533-72-0): A Versatile Chlorin Derivative with Emerging Applications
Pyropheophorbide-a (CAS No. 24533-72-0), a chlorophyll-derived photosensitizer, has garnered significant attention in biomedical and materials science due to its unique photophysical properties. As a chlorin-type compound, it exhibits strong absorption in the red/near-infrared spectrum (600-700 nm), making it invaluable for photodynamic therapy (PDT) applications. Researchers are increasingly exploring its potential in cancer treatment, antimicrobial applications, and bioimaging, aligning with current trends in precision medicine and non-invasive therapies.
The molecular structure of Pyropheophorbide-a features a tetrapyrrole macrocycle with a carboxyl group at position 17, contributing to its amphiphilic character. This property enhances its cellular uptake and tissue penetration, addressing common challenges in drug delivery systems. Recent studies (2023-2024) highlight its modified derivatives showing improved tumor selectivity and reduced skin photosensitivity compared to first-generation photosensitizers—a key consideration in modern PDT optimization strategies.
Beyond medical applications, Pyropheophorbide-a demonstrates promise in organic photovoltaics and light-harvesting systems. Its extended π-conjugation system enables efficient energy transfer, with research groups investigating its incorporation into sustainable energy devices. This aligns with global interest in green technology solutions and answers frequent search queries about "natural dye-based solar cells" or "bio-inspired energy materials."
Quality parameters for Pyropheophorbide-a (CAS 24533-72-0) typically include ≥95% HPLC purity, with storage recommendations at -20°C under inert atmosphere. Analytical techniques like mass spectrometry and NMR spectroscopy are crucial for characterization, reflecting the compound's importance in research-grade applications. Suppliers often provide customized derivatives upon request, catering to the growing demand for tailored photosensitizers in specialized studies.
Environmental considerations surrounding Pyropheophorbide-a production have emerged as a discussion point. The compound's natural origin and potential biodegradability position it favorably compared to synthetic alternatives, addressing eco-conscious research trends. However, proper handling protocols remain essential to maintain stability, as its photosensitive nature requires protection from prolonged light exposure during experimental procedures.
Recent patent analyses reveal increasing innovation around Pyropheophorbide-a formulations, particularly in nanoparticle conjugates and targeted delivery systems. These advancements respond to frequent researcher inquiries about "improving photosensitizer bioavailability" or "reducing off-target effects." The compound's modifiable structure allows covalent attachment of targeting moieties, enabling precision in therapeutic applications while minimizing systemic effects.
In diagnostic applications, Pyropheophorbide-a's fluorescence properties (emission ~670 nm) prove valuable for optical imaging modalities. This characteristic addresses the search trend for "NIR fluorescent probes" in biological research. Comparative studies suggest its superiority over ICG (indocyanine green) in certain contexts, particularly regarding photostability and signal-to-noise ratios in deep tissue imaging.
The synthesis of Pyropheophorbide-a typically involves chlorophyll degradation followed by careful purification—a process refined over decades since its initial isolation. Current optimization focuses on yield improvement and scalability, key factors for commercial viability. Analytical challenges include maintaining batch-to-batch consistency in isomeric purity, a frequent quality control consideration for researchers sourcing this compound.
Emerging applications in antimicrobial photodynamic therapy (aPDT) leverage Pyropheophorbide-a's ability to generate reactive oxygen species. This addresses global concerns about antibiotic resistance, with studies demonstrating efficacy against multi-drug resistant pathogens. The compound's dual therapeutic-diagnostic (theranostic) capability makes it particularly valuable in infection management—a hot topic in medical research forums.
Regulatory perspectives on Pyropheophorbide-a continue to evolve as clinical applications develop. While currently classified as a research chemical, its progression toward clinical trial stages prompts discussions about standardization protocols. This reflects broader industry questions about "translational research pathways" for photodynamic agents, with Pyropheophorbide-a serving as an important case study in the field.
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